molecular formula C16H18ClNO3 B2615184 2-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide CAS No. 1421507-01-8

2-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide

Cat. No. B2615184
CAS RN: 1421507-01-8
M. Wt: 307.77
InChI Key: VNDWBSJPHFVJST-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide, commonly known as CFMA, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. CFMA is a chemical compound that belongs to the class of acetamide derivatives and has a molecular weight of 345.83 g/mol.

Scientific Research Applications

Herbicide Efficacy and Environmental Behavior

Chloroacetamide herbicides, including compounds structurally similar to "2-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide," have been extensively studied for their pre-emergent or early post-emergent herbicidal activities. These compounds are used to control annual grasses and many broad-leaved weeds in various crops such as cotton, brassicas, maize, and soybeans. Studies have shown that the herbicidal activity of chloroacetamides like acetochlor and metolachlor is influenced by soil properties, including organic matter and clay content, which affect their adsorption, mobility, and efficacy in the environment (Weber & Peter, 1982).

Synthesis of Novel Compounds

Research has also focused on the synthesis of novel compounds with potential biological activities. For example, studies on derivatives of chloroacetamide and furan compounds have led to the development of new heterocyclic compounds with significant antifungal activities. These compounds have been synthesized and evaluated against a range of fungi species, showing effectiveness comparable to or better than standard antifungal agents like ketoconazole (Kaplancıklı et al., 2013).

Potential in Photovoltaic Efficiency and Medicinal Chemistry

Additionally, chloroacetamide derivatives have been explored for their photovoltaic efficiency and potential applications in medicinal chemistry. Spectroscopic and quantum mechanical studies have investigated the electronic properties, light harvesting efficiencies, and non-linear optical (NLO) activities of benzothiazolinone acetamide analogs, revealing their suitability as photosensitizers in dye-sensitized solar cells (DSSCs) and highlighting their potential in the development of new pharmaceuticals (Mary et al., 2020).

properties

IUPAC Name

2-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3/c1-20-9-7-18(11-13-6-8-21-12-13)16(19)10-14-4-2-3-5-15(14)17/h2-6,8,12H,7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDWBSJPHFVJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide

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